

Application Notes and Protocols for Phase 3 Clinical Trials of Bivamelagon

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Compound of Interest

Compound Name: Bivamelagon

Cat. No.: B12376734

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Introduction

Bivamelagon is an orally administered, selective melanocortin-4 receptor (MC4R) agonist currently under investigation for the treatment of acquired hypothalamic obesity.[1][2] This rare and severe form of obesity results from damage to the hypothalamus, a brain region critical for regulating hunger and energy expenditure.[3][4] **Bivamelagon** acts by targeting the MC4R pathway, which is often disrupted in this condition.[5]

Phase 2 clinical trials have demonstrated that **Bivamelagon** can lead to statistically significant and clinically meaningful reductions in body mass index (BMI) and hunger scores in patients with acquired hypothalamic obesity. This document outlines the experimental design, application notes, and detailed protocols for a pivotal Phase 3 clinical trial to further evaluate the efficacy and safety of **Bivamelagon** in this patient population.

Experimental Design: A Randomized, Double-Blind, Placebo-Controlled, Multicenter Phase 3 Study

This Phase 3 trial is designed as a randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of **Bivamelagon** in adult and adolescent patients with acquired hypothalamic obesity. The trial will follow a parallel-group design.

Primary Objective:

- To evaluate the effect of **Bivamelagon** on body weight compared to placebo.

Secondary Objectives:

- To assess the effect of **Bivamelagon** on hunger and satiety.
- To evaluate the impact of **Bivamelagon** on health-related quality of life.
- To assess the effect of **Bivamelagon** on functional capacity.
- To evaluate changes in body composition.
- To assess the impact of **Bivamelagon** on cardiometabolic risk factors.
- To evaluate the long-term safety and tolerability of **Bivamelagon**.

Study Population:

A sufficient number of participants aged 12 years and older with a diagnosis of acquired hypothalamic obesity will be enrolled to ensure statistical power.

Treatment Arms:

- Arm 1: **Bivamelagon** (dose to be determined based on Phase 2 data, e.g., 400mg or 600mg, administered orally once daily).
- Arm 2: Placebo (administered orally once daily).

Study Duration:

The study will consist of a screening period, a 52-week double-blind treatment period, and a follow-up period.

Data Presentation

All quantitative data will be summarized in a clear and structured format to facilitate comparison between the **Bivamelagon** and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Bivamelagon (N=...)	Placebo (N=...)
Age (years), mean (SD)		
Sex, n (%)		
Race/Ethnicity, n (%)		
Weight (kg), mean (SD)		
BMI (kg/m ²), mean (SD)		
Waist Circumference (cm), mean (SD)		
Duration of Hypothalamic Obesity (years), mean (SD)		

Table 2: Efficacy Endpoints at Week 52

Endpoint	Bivamelagon (N=...)	Placebo (N=...)	p-value
Primary Endpoint			
Mean Percent Change in BMI from Baseline			
Secondary Endpoints			
Proportion of Patients with ≥10% Reduction in BMI			
Mean Change in Hunger Score (VAS) from Baseline			
Mean Change in SF-36 Physical Component Summary Score			
Mean Change in 6-Minute Walk Test Distance (meters)			
Mean Change in Total Body Fat Mass (kg) by DXA			
Mean Change in HbA1c (%) from Baseline			
Mean Change in LDL-Cholesterol (mg/dL) from Baseline			

Table 3: Summary of Adverse Events

Adverse Event	Bivamelagon (N=...)	Placebo (N=...)
Any Adverse Event, n (%)		
Serious Adverse Events, n (%)		
Most Common Adverse Events (≥5% in either group)		
- Nausea		
- Diarrhea		
- Hyperpigmentation		
- Rectal Bleeding		

Experimental Protocols

Detailed methodologies for all key experiments are provided below to ensure standardization across all study sites.

Protocol 1: Body Mass Index (BMI) and Anthropometric Measurements

- Objective: To accurately measure body weight, height, and waist circumference.
- Procedure:
 - Weight: Measure to the nearest 0.1 kg using a calibrated digital scale. The participant should be in light clothing with an empty bladder.
 - Height: Measure to the nearest 0.1 cm using a stadiometer. The participant should stand upright with their head in the Frankfort horizontal plane.
 - BMI: Calculate as $\text{weight (kg)} / [\text{height (m)}]^2$.
 - Waist Circumference: Measure at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.

Protocol 2: Hunger and Satiety Assessment

- Objective: To subjectively assess hunger and satiety using a Visual Analogue Scale (VAS).
- Instrument: A 100-mm VAS will be used, anchored with "I am not hungry at all" and "I have never been more hungry."
- Procedure: Participants will be asked to mark their level of hunger on the VAS at specified time points (e.g., before and after meals).

Protocol 3: Health-Related Quality of Life (HRQoL) Assessment

- Objective: To measure the impact of treatment on the patient's perceived health status.
- Instrument: The 36-Item Short Form Health Survey (SF-36) will be used. The SF-36 is a patient-reported survey of health that assesses eight health domains.
- Procedure: The questionnaire will be self-administered by the participants at baseline and specified follow-up visits.

Protocol 4: Functional Capacity Assessment

- Objective: To evaluate functional exercise capacity.
- Instrument: The 6-Minute Walk Test (6MWT) will be conducted.
- Procedure: Participants will be instructed to walk as far as possible in 6 minutes along a flat, 30-meter corridor. The total distance walked will be recorded.

Protocol 5: Body Composition Analysis

- Objective: To assess changes in body fat and lean mass.
- Method: Dual-energy X-ray absorptiometry (DXA) will be used to measure total and regional body composition.
- Procedure: A whole-body DXA scan will be performed at baseline and at the end of the treatment period.

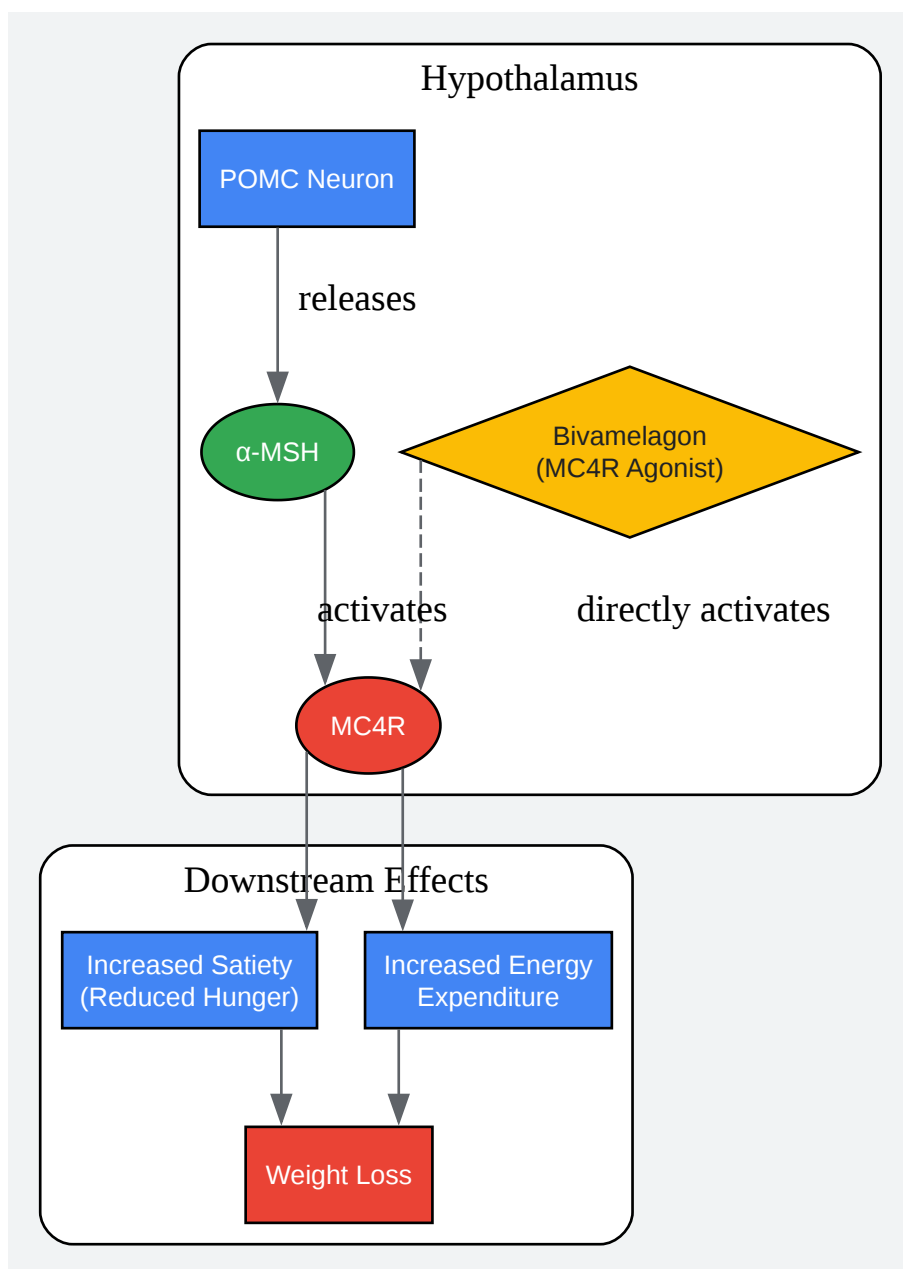
Protocol 6: Cardiometabolic Risk Marker Assessment

- Objective: To evaluate the effect of **Bivamelagon** on markers of cardiometabolic health.
- Biomarkers: Fasting blood samples will be collected to measure:
 - Glycated hemoglobin (HbA1c)
 - Fasting plasma glucose and insulin
 - Lipid profile (Total cholesterol, LDL-C, HDL-C, triglycerides)
 - High-sensitivity C-reactive protein (hs-CRP)
- Procedure: Blood samples will be collected after an overnight fast at baseline and specified follow-up visits.

Mandatory Visualization

Melanocortin-4 Receptor (MC4R) Signaling Pathway

The following diagram illustrates the mechanism of action of **Bivamelagon** within the MC4R pathway.

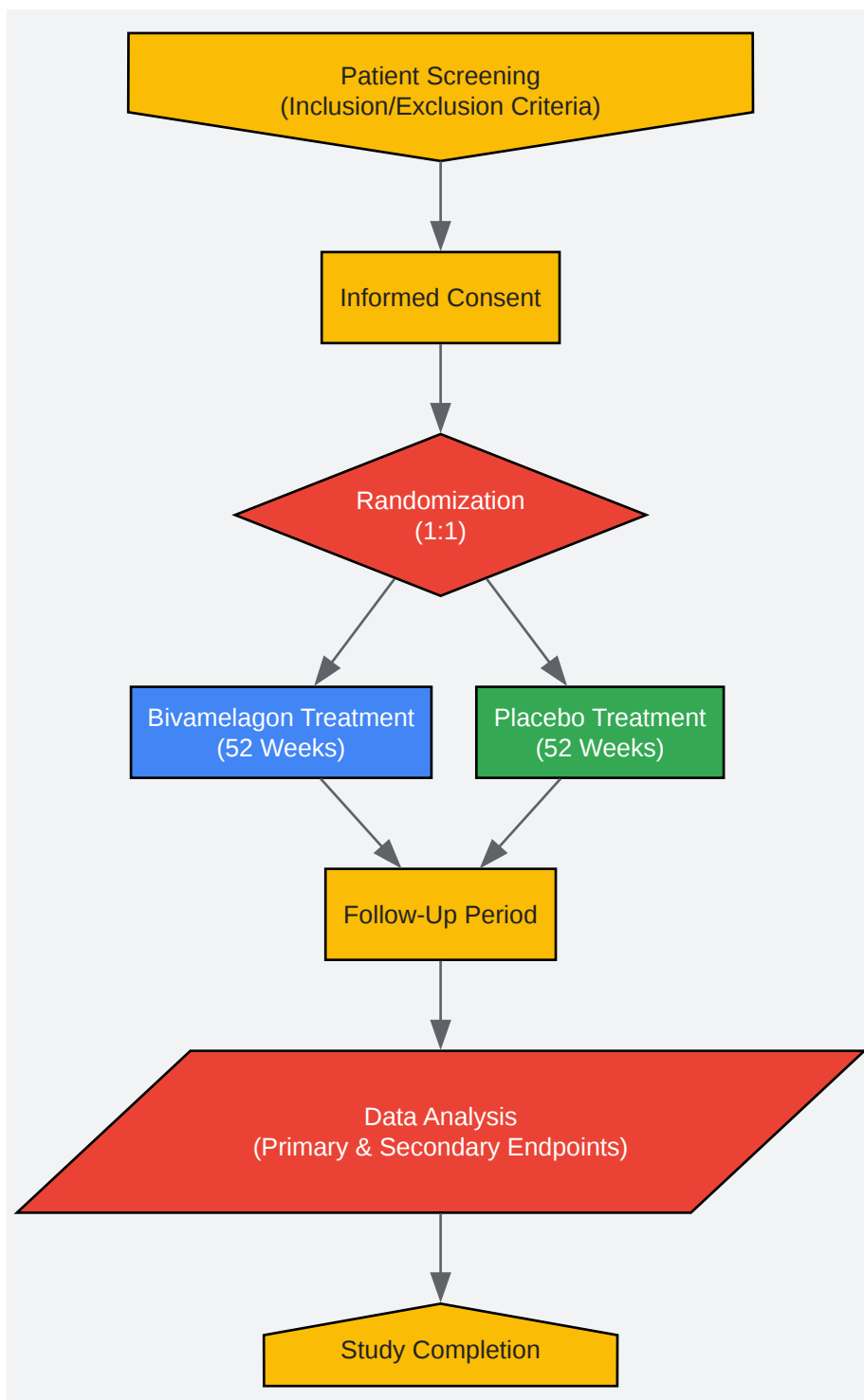


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Bivamelagon directly activates the MC4R, mimicking α-MSH to promote satiety and increase energy expenditure.

Phase 3 Clinical Trial Workflow

The following diagram outlines the key stages of the proposed Phase 3 clinical trial for **Bivamelagon**.

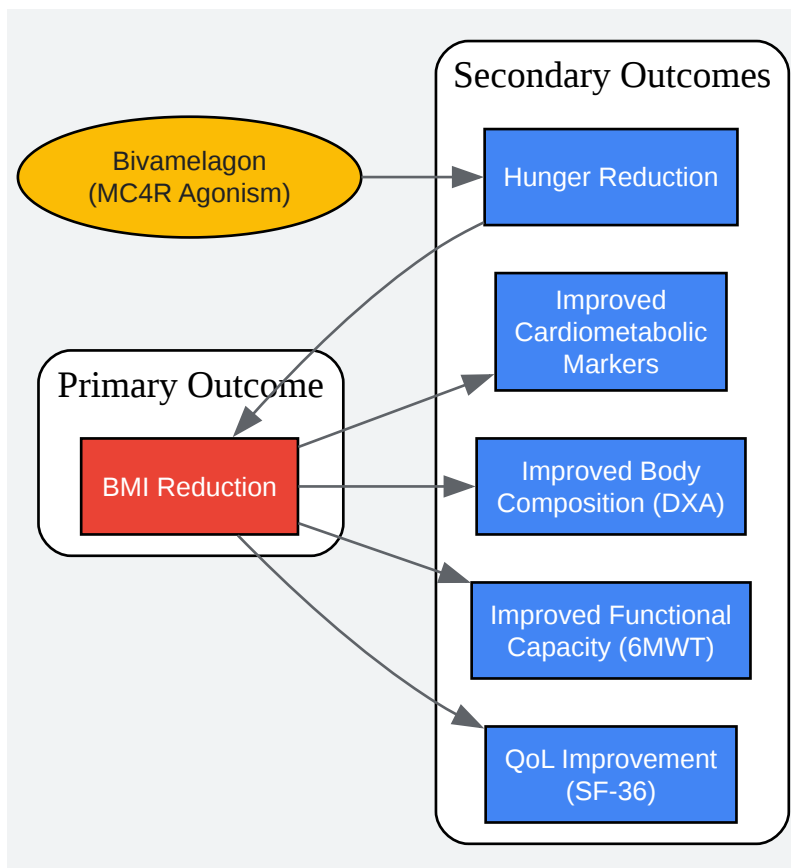


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Workflow for the randomized, placebo-controlled Phase 3 trial of **Bivamelagon**.

Logical Relationship of Study Endpoints

The following diagram illustrates the logical relationship between the primary and secondary endpoints of the study.



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Bivamelagon's primary effect on BMI is expected to drive improvements in secondary endpoints.

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